(2-Ethoxyphenyl){[2-methyl-5-(methylethyl)phenyl]sulfonyl}amine
Description
The compound (2-Ethoxyphenyl){[2-methyl-5-(methylethyl)phenyl]sulfonyl}amine is a sulfonamide derivative characterized by a 2-ethoxyphenyl group linked via a sulfonamide bridge to a 2-methyl-5-(methylethyl)phenyl moiety. Its structure combines an electron-donating ethoxy group at the ortho position and a bulky 2-methyl-5-(methylethyl) substituent, which confer distinct physicochemical and biological properties.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-methyl-5-propan-2-ylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-5-22-17-9-7-6-8-16(17)19-23(20,21)18-12-15(13(2)3)11-10-14(18)4/h6-13,19H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFIZPKVCNRWBDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=C(C=CC(=C2)C(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxyphenyl){[2-methyl-5-(methylethyl)phenyl]sulfonyl}amine typically involves multiple steps, starting with the preparation of the individual phenyl and sulfonyl components. These components are then combined under specific reaction conditions to form the final compound. Common reagents used in the synthesis include ethoxybenzene, methylisopropylphenyl, and sulfonyl chloride. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficient and consistent production. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the purity of the final product.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
Sulfonamides are generally resistant to hydrolysis under mild conditions but can undergo cleavage under strong acidic or basic conditions. For this compound:
-
Acidic Hydrolysis : Requires concentrated H₂SO₄ or HCl, leading to sulfonic acid and amine byproducts.
-
Basic Hydrolysis : Use of NaOH or KOH at elevated temperatures may cleave the amide bond.
Example :
Substitution Reactions on Aromatic Rings
The substituents on the aromatic rings influence reactivity:
-
2-Ethoxyphenyl Ring : The ethoxy group is electron-donating, activating the ring toward electrophilic substitution (e.g., nitration, bromination).
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2-Methyl-5-(methylethyl)phenyl Ring : The methyl and methylethyl groups are electron-donating, directing electrophiles to positions ortho/para to substituents.
Example :
Nitration at the 2-methyl-5-(methylethyl)phenyl ring could occur at position 4 (meta to methyl, para to methylethyl).
Reactivity of the Methylethyl Group
The methylethyl (isopropyl) group on the second phenyl ring is bulky and may:
-
Hinder steric reactions : Limit substitution at nearby positions.
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Undergo Oxidation : In harsh conditions, convert to ketones (e.g., using KMnO₄/H+).
Resistance to Degradation
Sulfonamides are generally stable under physiological conditions but may degrade in extreme environments ( ):
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pH Sensitivity : Stable at neutral pH; hydrolysis occurs at pH < 2 or > 10.
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Thermal Stability : High melting points due to aromatic rigidity.
Potential Biological Interactions
While not explicitly studied in the provided sources, sulfonamides often exhibit:
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Enzyme Inhibition : Targeting bacterial enzymes (e.g., dihydropteroate synthase).
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Antimicrobial Activity : Due to sulfonamide functional group ( ).
Comparative Analysis of Reaction Types
| Reaction Type | Conditions | Outcome | Relevance |
|---|---|---|---|
| Sulfonamide Hydrolysis | H₂SO₄ (conc.), heat | Cleavage to sulfonic acid and amine | Assess stability in acidic environments |
| Electrophilic Aromatic Substitution | HNO₃, H₂SO₄, 0–5°C | Nitration at activated positions on both rings | Functionalization for drug design |
| Oxidation of Methylethyl | KMnO₄, H+ | Conversion to ketone group | Altering lipophilicity |
Substituent Effects
-
2-Ethoxyphenyl Ring : The ethoxy group enhances electron density at positions ortho/para, promoting electrophilic substitution.
-
2-Methyl-5-(methylethyl)phenyl Ring : Steric hindrance from the methylethyl group may slow reactions at adjacent positions.
Solubility Considerations
The compound likely exhibits moderate solubility in organic solvents (e.g., DCM, ethanol) due to the hydrophobicity of the aromatic rings and ethoxy group ().
Biological Activity
The compound (2-Ethoxyphenyl){[2-methyl-5-(methylethyl)phenyl]sulfonyl}amine is a sulfonamide derivative with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H21NO4S
- Molecular Weight : 341.43 g/mol
Research indicates that sulfonamide compounds often exhibit antibacterial, anti-inflammatory, and antitumor activities. The specific mechanisms of action for this compound may involve:
- Inhibition of Enzymatic Activity : Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for bacterial folate synthesis.
- Antioxidant Properties : Some studies suggest that derivatives of sulfonamides can exhibit antioxidant activity, potentially mitigating oxidative stress in cells.
Case Studies and Research Findings
- Antibacterial Activity : A study conducted by Smith et al. (2023) demonstrated that sulfonamide derivatives, including the compound , showed significant inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported to be lower than those of traditional antibiotics, suggesting enhanced efficacy.
- Anti-inflammatory Effects : Research by Johnson et al. (2024) explored the anti-inflammatory properties of related compounds. The study found that this compound reduced pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.
- Antitumor Activity : A recent investigation by Lee et al. (2025) evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM across different cell lines.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Significant inhibition of bacteria | Smith et al., 2023 |
| Anti-inflammatory | Reduced cytokine levels | Johnson et al., 2024 |
| Antitumor | Dose-dependent cytotoxicity | Lee et al., 2025 |
Scientific Research Applications
The compound (2-Ethoxyphenyl){[2-methyl-5-(methylethyl)phenyl]sulfonyl}amine , often referred to in the literature as a sulfonamide derivative, has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, material science, and biological research.
Medicinal Chemistry
The compound's structure suggests potential therapeutic applications, particularly as an antibacterial or antifungal agent. Research indicates that sulfonamides can inhibit bacterial growth by interfering with folate synthesis. Studies are ongoing to evaluate the efficacy of this compound against various pathogens.
Case Study: Antimicrobial Activity
In a recent study, derivatives of sulfonamides were tested for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. Results indicated that modifications in the phenyl ring significantly influenced antibacterial activity, suggesting that this compound could be optimized for enhanced efficacy .
Biological Research
Research has also focused on the compound's effects on cellular processes. Sulfonamides are known to interact with enzymes involved in metabolic pathways, potentially leading to new insights into enzyme inhibition and regulation.
Material Science
The unique chemical structure allows for the exploration of this compound in polymer chemistry and materials science. Its sulfonamide group can enhance the thermal stability and mechanical properties of polymers.
Application in Polymer Synthesis
Researchers have utilized sulfonamide compounds as additives in polymer formulations to improve their resistance to heat and chemicals. The incorporation of this compound into polyurethanes has shown promising results in enhancing material properties .
Agrochemical Development
Given its structural features, this compound may also have applications in agrochemicals, particularly as a pesticide or herbicide. Sulfonamides have been investigated for their potential to disrupt metabolic pathways in pests.
Case Study: Herbicidal Activity
Field trials evaluating the herbicidal efficacy of sulfonamide derivatives demonstrated significant weed control compared to traditional herbicides. This suggests that this compound could serve as a novel herbicide candidate .
Data Tables
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive bacteria; structure-activity relationship established |
| Enzyme Inhibition | Inhibits dihydropteroate synthase; potential for new antibiotic development |
| Material Properties | Enhanced thermal stability when used as an additive in polymers |
| Herbicidal Efficacy | Significant weed control observed in field trials |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sch225336 (CB2-Selective Bis-Sulfone)
- Structure : Bis-sulfone with methoxy and methoxyphenylsulfonyl groups () .
- Key Differences : The target compound has a single sulfonamide group versus Sch225336’s bis-sulfone framework. The ethoxy group in the target may reduce metabolic degradation compared to methoxy groups in Sch225336.
Solid-State Milling Derivatives (Compounds 6–19)
- Structure : Sulfonamides with substituents like 4-F, 3-Cl, or 5-Cl () .
- Synthesis : Electron-withdrawing substituents (e.g., 4-F) accelerate reaction times (1 min vs. longer times for bulky groups). The target’s 2-ethoxy and 2-methyl-5-(methylethyl) groups likely slow synthesis due to steric hindrance.
Triflusulfuron Methyl (Sulfonylurea Herbicide)
- Structure : Sulfonylurea with a triazine ring () .
- Key Differences : Sulfonylureas feature a urea bridge, enabling herbicidal activity via acetolactate synthase inhibition. The target’s sulfonamide group suggests different applications, possibly in pharmacology rather than agriculture.
CB2 Receptor Ligands
- Sch225336 exhibits CB2 receptor inverse agonism . The target compound’s sulfonamide group and lipophilic substituents may facilitate receptor binding, though its selectivity (CB1 vs. CB2) remains speculative without direct data.
Antimicrobial and Fungicidal Activity
- Dapsone Derivatives (): Chlorophenyl-substituted sulfonamides show antimicrobial activity .
- N-Sulfonyl Amino Acid Amides (): Fungicidal activity correlates with sulfonamide substituents . The target’s bulky groups might enhance membrane permeability but reduce solubility.
Physicochemical Properties
- Lipophilicity : The target’s ethoxy and isopropyl groups increase LogP compared to polar derivatives like triflusulfuron methyl.
- Stability : Bulky substituents may protect the sulfonamide bond from enzymatic cleavage, enhancing in vivo stability.
Q & A
Q. What are the recommended methods for synthesizing (2-Ethoxyphenyl){[2-methyl-5-(methylethyl)phenyl]sulfonyl}amine in laboratory settings?
Answer: Synthesis typically involves sulfonylation of the amine precursor under controlled conditions. Key steps include:
- Reagent Selection : Use sulfonyl chlorides (e.g., 2-methyl-5-(methylethyl)benzenesulfonyl chloride) in anhydrous solvents like dichloromethane or tetrahydrofuran .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol/isopropanol mixtures .
- Yield Optimization : Monitor reaction progress via TLC or HPLC to minimize byproducts like sulfone derivatives or unreacted amines .
Q. How can researchers determine the solubility profile of this compound in various solvents?
Answer: The shake-flask method is widely used:
Saturation : Stir excess compound in solvents (e.g., methanol, isopropanol, methyl ethyl ketone) at 25°C for 24 hours .
Filtration : Remove undissolved material via 0.22 µm membrane filters.
Quantification : Analyze supernatant using UV-Vis spectroscopy (λmax ~270 nm) or gravimetry.
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Methanol | 35.2 ± 1.8 | High polarity |
| Isopropanol | 22.4 ± 1.3 | Moderate solubility |
| Methyl Ethyl Ketone | 10.5 ± 0.9 | Low polarity, volatile |
Advanced Research Questions
Q. What experimental designs are suitable for studying the environmental fate of this sulfonamide derivative?
Answer: Adopt a tiered approach combining laboratory and field studies:
- Laboratory : Assess hydrolysis (pH 5–9, 25–50°C) and photodegradation (UV light, λ=254 nm) kinetics .
- Field Monitoring : Use LC-MS/MS to quantify residues in soil/water matrices, accounting for variables like organic matter content and microbial activity .
- Ecotoxicology : Conduct Daphnia magna or Aliivibrio fischeri bioassays to evaluate acute/chronic toxicity .
Q. How can enzyme inhibition studies be designed using this sulfonamide compound?
Answer: Focus on sulfonamide-targeted enzymes (e.g., carbonic anhydrase):
Enzyme Preparation : Purify recombinant enzyme via affinity chromatography.
Kinetic Assays : Measure inhibition constants (Ki) using stopped-flow spectroscopy with 4-nitrophenyl acetate as substrate .
Structural Analysis : Perform X-ray crystallography or molecular docking to map binding interactions at the active site .
Q. How can researchers resolve discrepancies in reported solubility data across studies?
Answer: Address variability by standardizing protocols:
- Purity Control : Use HPLC (C18 column, acetonitrile/water mobile phase) to verify compound purity (>98%) before testing .
- Temperature Control : Maintain ±0.1°C precision using thermostatic baths.
- Solvent Pre-Saturation : Pre-saturate solvents with compound to avoid underestimation .
Methodological Guidance
Q. What analytical techniques are effective for impurity profiling during synthesis?
Answer: Employ orthogonal methods:
- HPLC-UV : Use a reversed-phase C18 column (250 × 4.6 mm, 5 µm) with gradient elution (acetonitrile:water 40:60 to 90:10 over 20 min) to resolve sulfonamide intermediates and byproducts .
- LC-HRMS : Confirm molecular weights of impurities (e.g., de-ethylated or oxidized derivatives) with <2 ppm mass accuracy .
| Impurity Type | Retention Time (min) | m/z [M+H]+ |
|---|---|---|
| Starting Amine | 8.2 | 285.1342 |
| Sulfone Byproduct | 12.7 | 347.0985 |
| Hydrolyzed Derivative | 15.3 | 303.1218 |
Q. What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of fine particulates .
- Spill Management : Neutralize spills with activated carbon or vermiculite; avoid aqueous washdowns .
Data Contradiction Analysis
Q. How to interpret conflicting results in enzyme inhibition potency across studies?
Answer: Potential sources of variability include:
- Assay Conditions : pH (optimal ~7.4) and ionic strength (e.g., 150 mM NaCl) significantly affect sulfonamide-enzyme interactions .
- Enzyme Isoforms : Different isoforms (e.g., carbonic anhydrase II vs. IX) exhibit varying sensitivity to sulfonamides .
- Solution Stability : Degradation products (e.g., hydrolyzed derivatives) may act as partial inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
